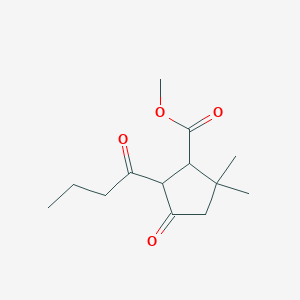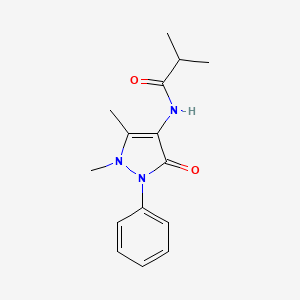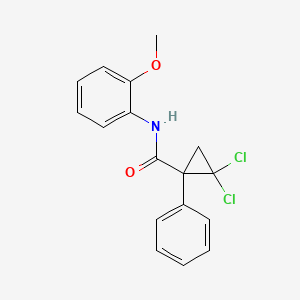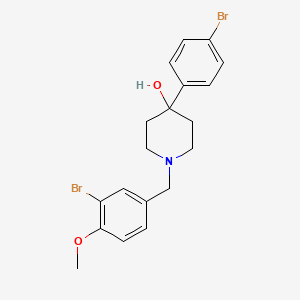
methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate (MBDMOCPC) is a chemical compound that belongs to the family of cyclopentanecarboxylic acid derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. For example, it has been shown to inhibit the growth of certain bacteria by targeting the bacterial cell wall synthesis pathway. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by activating specific signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, which are implicated in a variety of diseases, including cancer and neurodegenerative disorders. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, more research is needed to determine the safety and efficacy of this compound in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate is its ease of synthesis, which makes it a viable option for large-scale production. It also exhibits a range of biological activities, making it a potentially useful compound for a variety of research applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in specific applications.
Zukünftige Richtungen
There are several future directions for research on methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate. One area of interest is its potential use in the development of new antibiotics to combat antibiotic-resistant bacteria. Another area of interest is its use as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, particularly for its potential use in the treatment of neurodegenerative disorders.
Synthesemethoden
Methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate can be synthesized through a multi-step process starting with the reaction of 2,2-dimethylcyclopentanone with butyryl chloride in the presence of a catalyst. The resulting intermediate is then reacted with methyl chloroformate to yield this compound. The synthesis of this compound is relatively straightforward and can be performed on a large scale, making it a viable option for industrial applications.
Wissenschaftliche Forschungsanwendungen
Methyl 5-butyryl-2,2-dimethyl-4-oxocyclopentanecarboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In the agrochemical industry, this compound has been shown to possess herbicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials.
Eigenschaften
IUPAC Name |
methyl 5-butanoyl-2,2-dimethyl-4-oxocyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-5-6-8(14)10-9(15)7-13(2,3)11(10)12(16)17-4/h10-11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSIMLSUBVYWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1C(C(CC1=O)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4933601.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4933603.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4933610.png)

![N-(3-isoxazolylmethyl)-N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4933633.png)
![2-[(2,4-dinitrophenyl)amino]-1-(4-nitrophenyl)-1,3-propanediol](/img/structure/B4933643.png)

![cyclopentyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4933649.png)
![1,3-dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B4933656.png)
![[2-(pentafluorophenoxy)phenyl]formamide](/img/structure/B4933665.png)

![3-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B4933671.png)

![N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4933699.png)
